molecular formula C23H26N2O3 B2371462 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888454-13-5

3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2371462
CAS No.: 888454-13-5
M. Wt: 378.472
InChI Key: ZBZNYMUTYPFDHN-UHFFFAOYSA-N
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Description

3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic or basic conditions.

    Amidation Reaction: The benzofuran intermediate is then subjected to an amidation reaction with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the 3-(3,3-dimethylbutanamido)benzofuran derivative.

    N-alkylation: The final step involves the N-alkylation of the amide group with 4-ethylphenyl bromide in the presence of a suitable base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Pharmacology: Researchers investigate its interaction with biological targets such as enzymes, receptors, and ion channels to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-dimethylbutanamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
  • 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxylic acid
  • 3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxylate

Uniqueness

3-(3,3-dimethylbutanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the benzofuran core, along with the 3,3-dimethylbutanamido and 4-ethylphenyl substituents, contributes to its unique properties compared to similar compounds.

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-15-10-12-16(13-11-15)24-22(27)21-20(25-19(26)14-23(2,3)4)17-8-6-7-9-18(17)28-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNYMUTYPFDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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